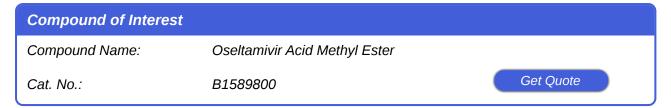


Oseltamivir Acid Methyl Ester discovery and synthesis history

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An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir

Introduction and Discovery

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of influenza A and B virus infections.[1][2] It is an orally administered prodrug, specifically an ethyl ester, which is efficiently converted in the body to its active form, oseltamivir carboxylate.[1][3] This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, a critical component for viral propagation.[3][4]

The discovery of oseltamivir originated at Gilead Sciences and was patented in 1995.[5][6] Subsequently, a co-development agreement was established with Hoffmann-La Roche in late 1996, which led to a fast-tracked development program.[5][6] Roche launched the drug commercially in 1999.[6][7] The molecule's design is a result of structure-based drug design, targeting the highly conserved active site of the neuraminidase enzyme. Control of its specific stereochemistry is crucial, as the desired isomer is only one of eight possible stereoisomers.[8]

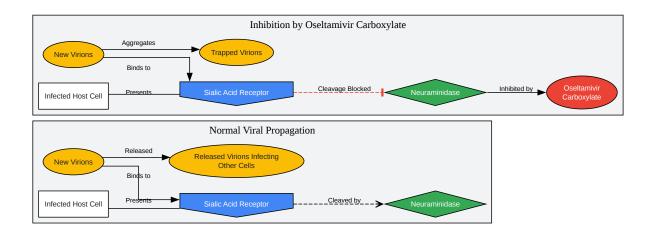
This document provides a technical overview of oseltamivir, focusing on its mechanism of action, pharmacokinetic profile, and the history of its chemical synthesis, from the initial routes to the various academic and industrial approaches developed over the past two decades.

Mechanism of Action



Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases, primarily in the liver, to its active metabolite, oseltamivir carboxylate.[1][4] This active form is a competitive inhibitor of the influenza virus's neuraminidase enzyme.[9] The neuraminidase enzyme is essential for the release of newly formed viral particles from the surface of infected cells.[4] It cleaves the terminal sialic acid residues from glycoconjugates on the cell surface to which the viral hemagglutinin binds, thus freeing the new virions to infect other cells.[9]

By acting as a sialic acid analogue, oseltamivir carboxylate binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[9] This inhibition causes the newly synthesized virions to remain tethered to the host cell surface and to aggregate with each other, thereby preventing the spread of the infection within the respiratory tract.[4] This mechanism is effective against both influenza A and B viruses.[4]



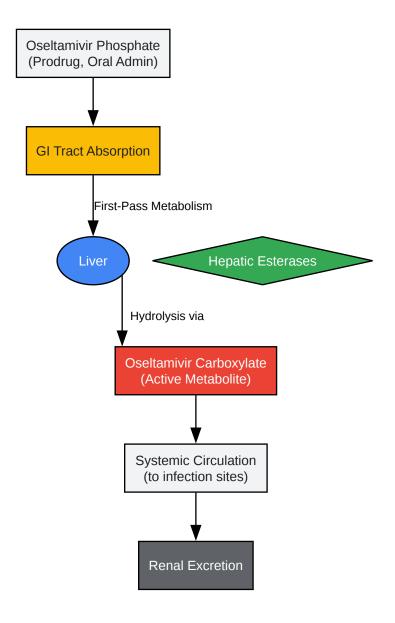
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Caption: Oseltamivir's inhibition of viral neuraminidase, preventing virion release.

Prodrug Strategy and Pharmacokinetics



Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate, to enhance its oral bioavailability.[10][11] The ester group increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] After absorption, it is extensively and rapidly converted by hepatic carboxylesterases into the active metabolite, oseltamivir carboxylate.[3][4] This conversion is highly efficient, with at least 75% of an oral dose reaching systemic circulation as the active metabolite.[1][4]



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Caption: Metabolic activation of the oseltamivir prodrug to its active carboxylate form.

The pharmacokinetic profiles of oseltamivir and its active carboxylate have been wellcharacterized.



Parameter	Oseltamivir (Prodrug)	Oseltamivir Carboxylate (Active)	Reference(s)
Oral Bioavailability	~80% (as carboxylate)	N/A	[3]
Time to Peak Plasma Conc.	N/A	3-4 hours	[12]
Plasma Protein Binding	42%	~3%	[1][12]
Volume of Distribution	N/A	23-26 Liters	[3][9]
Elimination Half-life	1-3 hours	6-10 hours	[9][12]
Primary Elimination Route	>90% as carboxylate in urine	>99% renal excretion	[3][9]

History of Chemical Synthesis

The synthesis of oseltamivir, with its three stereocenters, has been a significant challenge for organic chemists. The initial commercial production relied on a starting material derived from a natural source, which led to concerns about supply chain limitations and spurred extensive research into alternative synthetic routes.[8][13]

Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir, developed by Roche, historically begins with (-)-shikimic acid.[8][13] This natural product is extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using engineered E. coli.[8][13] The overall yield from shikimic acid is reported to be in the range of 17-22%.[8]

Experimental Protocol Summary (Karpf/Trussardi Route):

• Esterification: (-)-Shikimic acid is first converted to its ethyl ester using ethanol and thionyl chloride.[8]

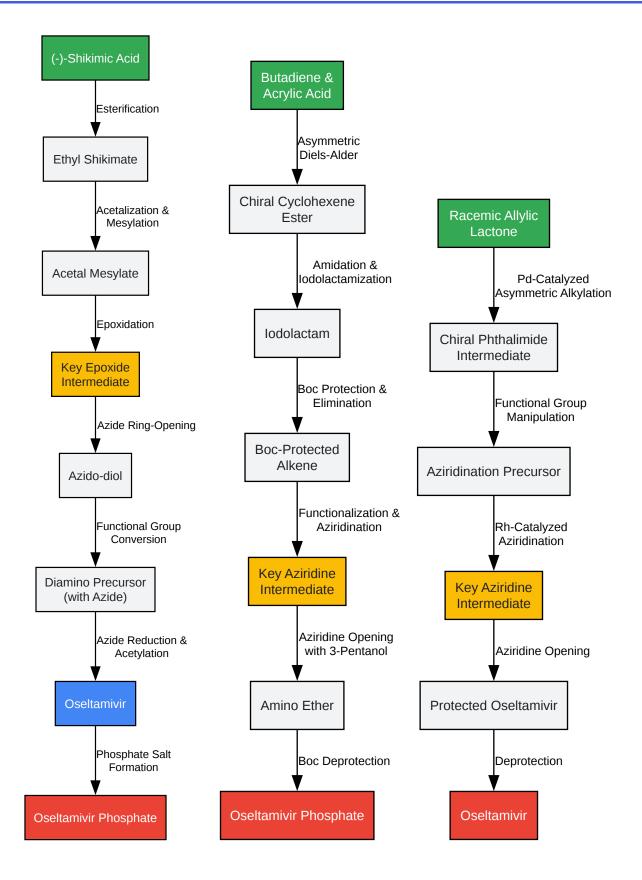
Foundational & Exploratory





- Ketalization: The 3,4-diol is protected as a pentylidene acetal using 3-pentanone and ptoluenesulfonic acid.[8]
- Mesylation: The remaining hydroxyl group at C-5 is mesylated with methanesulfonyl chloride and triethylamine.[8]
- Epoxidation: The acetal is reductively opened, and the resulting intermediate is treated with a base (potassium bicarbonate) to form a key epoxide intermediate.[8]
- Azide Opening: The epoxide is opened regioselectively with an azide source (e.g., sodium azide with a Lewis acid) to install the C-5 amino precursor. This step is a critical and potentially hazardous part of the industrial synthesis.[5][8]
- Functional Group Manipulation: The C-4 hydroxyl is converted to the desired acetamido group. This involves mesylation, displacement with azide, and subsequent reduction and acetylation.[5]
- Final Steps: The azide at C-5 is reduced to the primary amine, followed by salt formation with phosphoric acid to yield oseltamivir phosphate.[5][8]





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